1-(4-Chlorophenyl)-3-methylbutan-1-one
Description
Significance and Context of Aryl Ketones in Organic Synthesis
Aryl ketones are ubiquitous structural motifs found in a vast array of pharmaceuticals and natural products. nih.gov Their importance in organic chemistry stems from their utility as versatile intermediates for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. fiveable.menumberanalytics.comnumberanalytics.com The carbonyl group in aryl ketones is highly reactive, allowing for a wide range of chemical transformations. numberanalytics.com
Key reactions involving aryl ketones include:
Reduction Reactions: The carbonyl group can be reduced to form secondary alcohols, which are themselves important chiral building blocks for many single-enantiomer pharmaceuticals. fiveable.menih.gov This transformation is one of the most significant in organic synthesis. researchgate.net
Nucleophilic Addition: The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles, a fundamental reaction in forming new carbon-carbon bonds. numberanalytics.comnumberanalytics.com
C-C Bond Cleavage: Transition metal-catalyzed cleavage of the bond between the aromatic ring and the carbonyl group is a powerful tool for restructuring molecular skeletons, allowing for the homologation of aryl ketones into long-chain ketones and aldehydes. nih.gov
Functionalization: The aromatic ring of aryl ketones can be further modified through reactions like halogenation or nitration, expanding their synthetic potential. fiveable.me
Overview of Research Trajectories for 1-(4-Chlorophenyl)-3-methylbutan-1-one
Research involving this compound primarily focuses on its application as a prochiral ketone substrate in asymmetric synthesis and as a building block for creating more complex molecules.
A significant area of investigation is the biocatalytic reduction of prochiral ketones like this compound to produce optically active alcohols. nih.gov Chiral alcohols are highly valuable intermediates for pharmaceuticals. researchgate.net Biocatalysis, using whole microbial cells or isolated enzymes, is often preferred over traditional chemical methods due to its high stereoselectivity, milder reaction conditions, and environmental friendliness. mdpi.com Research in this area involves screening various biocatalysts, such as microorganisms (e.g., Nocardia corallina) or plant tissues, to find those that can reduce the ketone with high yield and enantioselectivity. nih.govresearchgate.net The goal is to develop efficient and sustainable methods for producing single-enantiomer alcohols, which are crucial for the efficacy of many drugs. nih.govresearchgate.net
Another research trajectory involves using this compound as a synthetic intermediate . Its structure can be modified through various organic reactions to build more elaborate molecular frameworks. For instance, derivatives of similar chlorophenyl ketones have been used in cyclization reactions to create heterocyclic compounds like pyrrol-3-ones, which exhibit a range of biological activities. mdpi.com The compound can also serve as a precursor or a reference standard in the synthesis of other targeted molecules, such as hindered amines, which are valuable building blocks in medicinal chemistry. sigmaaldrich.com A structurally related compound, 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one, has been identified as an intermediate in the synthesis of other chemical agents, highlighting the role of this class of compounds as key synthetic precursors. nih.gov
Table 2: Common Reactions and Applications of Aryl Ketones
| Reaction Type | Description | Significance |
|---|---|---|
| Asymmetric Reduction | Conversion of the prochiral ketone to a chiral secondary alcohol using catalysts (chemical or biological). nih.govrsc.org | Production of enantiomerically pure alcohols, which are key building blocks for pharmaceuticals. nih.gov |
| Homologation | Multi-carbon extension of the alkyl chain via C-C bond cleavage and subsequent coupling reactions. nih.gov | Synthesis of functionalized long-chain ketones and aldehydes found in bioactive compounds. nih.gov |
| Cyclization Reactions | Use as a starting material to form heterocyclic rings. mdpi.com | Creation of novel compounds with potential pharmacological activity. mdpi.com |
| Grignard Reactions | Nucleophilic addition of an organomagnesium halide to the carbonyl group. nih.gov | Formation of new carbon-carbon bonds to build more complex molecular structures. |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNNXOZSXWBSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466118 | |
| Record name | 1-(4-Chlorophenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71573-93-8 | |
| Record name | 1-(4-Chlorophenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 1 4 Chlorophenyl 3 Methylbutan 1 One
Established Synthetic Routes to 1-(4-Chlorophenyl)-3-methylbutan-1-one
The construction of this compound can be effectively achieved through two principal strategies: direct carbon-carbon bond formation on the aromatic ring and the coupling of pre-functionalized precursors.
Carbon-Carbon Bond Formation Strategies
Friedel-Crafts Acylation:
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene (B131634). doubtnut.comvedantu.comyoutube.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring. studymind.co.uk The reaction is typically carried out by treating chlorobenzene with 3-methylbutanoyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). byjus.comnumberanalytics.com
The chlorine atom on the chlorobenzene ring is an ortho, para-directing group. vedantu.com However, due to steric hindrance from the bulky 3-methylbutanoyl group, the acylation occurs predominantly at the para position, leading to the desired this compound as the major product. doubtnut.comyoutube.com
| Reactant 1 | Reactant 2 | Catalyst | Major Product |
|---|---|---|---|
| Chlorobenzene | 3-Methylbutanoyl chloride | AlCl₃ | This compound |
| o-Chloroacetophenone |
Grignard Reaction:
An alternative approach involves the use of a Grignard reagent. This method builds the ketone by reacting a nucleophilic organometallic species with an electrophilic acyl derivative. Specifically, 4-chlorophenylmagnesium bromide can be reacted with 3-methylbutanoyl chloride. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the target ketone after a workup step. Care must be taken to control the reaction conditions to prevent the Grignard reagent from reacting with the newly formed ketone.
Functional Group Interconversion Approaches
While direct carbon-carbon bond formation is more common for this specific ketone, functional group interconversion can also be a viable, albeit more indirect, synthetic pathway. For instance, one could envision the oxidation of a corresponding secondary alcohol, 1-(4-chlorophenyl)-3-methylbutan-1-ol. This alcohol could be synthesized via the Grignard reaction between 4-chlorobenzaldehyde (B46862) and isobutylmagnesium bromide. Subsequent oxidation of the secondary alcohol using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the desired ketone.
Mechanistic Investigations of this compound Synthesis
The mechanism of the Friedel-Crafts acylation is well-established and provides insight into the formation of this compound. byjus.comlibretexts.org
Elucidation of Reaction Intermediates
The key reactive intermediate in the Friedel-Crafts acylation is the acylium ion . numberanalytics.comlibretexts.org This highly electrophilic species is generated in the first step of the reaction through the interaction of 3-methylbutanoyl chloride with the aluminum chloride catalyst. byjus.commasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its departure to form the resonance-stabilized acylium ion. libretexts.orgorganicchemistrytutor.com
This acylium ion then acts as the electrophile in the subsequent electrophilic aromatic substitution step. It is attacked by the electron-rich pi system of the chlorobenzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.com The positive charge in this intermediate is delocalized across the aromatic ring. Finally, a proton is abstracted from the ring, typically by the AlCl₄⁻ species, which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, this compound. byjus.com
Kinetic and Thermodynamic Considerations in Formation
Derivatization and Chemical Transformations of this compound
The carbonyl group of this compound is a key site for further chemical transformations and derivatization. These reactions are useful for characterization and for the synthesis of new compounds.
One common derivatization reaction for ketones is the formation of a semicarbazone . This reaction involves the condensation of the ketone with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate. nih.gov The resulting semicarbazone is typically a crystalline solid with a sharp melting point, which can be used for identification purposes.
The ketone can also undergo a variety of other reactions at the carbonyl group. For example, it can be reduced to the corresponding secondary alcohol, 1-(4-chlorophenyl)-3-methylbutan-1-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) can also be a site for reactions, such as enolate formation and subsequent alkylation or condensation reactions.
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₁H₁₃ClO |
| Chlorobenzene | C₆H₅Cl |
| 3-Methylbutanoyl chloride | C₅H₉ClO |
| Aluminum chloride | AlCl₃ |
| 4-Chlorophenylmagnesium bromide | C₆H₄BrClMg |
| 1-(4-Chlorophenyl)-3-methylbutan-1-ol | C₁₁H₁₅ClO |
| 4-Chlorobenzaldehyde | C₇H₅ClO |
| Isobutylmagnesium bromide | C₄H₉BrMg |
| Pyridinium chlorochromate | C₅H₅NH[CrO₃Cl] |
| Semicarbazide hydrochloride | CH₆ClN₃O |
| Sodium acetate | C₂H₃NaO₂ |
| Sodium borohydride | NaBH₄ |
Oxidative Processes of the Ketone Moiety
The ketone functional group in this compound is susceptible to various oxidative transformations. While direct oxidation of this specific ketone is not extensively documented in readily available literature, established principles of ketone chemistry and studies on analogous structures, such as benzyl (B1604629) para-chlorophenyl ketone, provide significant insight into its expected reactivity. researchgate.net
A primary oxidative pathway for ketones is the Baeyer-Villiger oxidation, which involves treatment with peroxy acids (e.g., m-CPBA) or other peroxides. This reaction converts the ketone into an ester. For this compound, this oxidation would result in the insertion of an oxygen atom between the carbonyl carbon and either the chlorophenyl ring or the isobutyl group. The migratory aptitude of the groups attached to the carbonyl dictates the regioselectivity. Generally, aryl groups with electron-donating substituents and more substituted alkyl groups migrate preferentially. In this case, the 4-chlorophenyl group's migratory aptitude would be weighed against the isobutyl group's. The reaction would likely yield 4-chlorophenyl 3-methylbutanoate or isobutyl 4-chlorobenzoate.
Studies on the oxidation of benzyl para-chlorophenyl ketone have shown that under certain conditions, the reaction can proceed through radical mechanisms, forming α-hydroperoxy ketones. researchgate.net These intermediates can then decompose, leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group. This can result in the formation of products such as para-chlorobenzoic acid and other carbonyl compounds. researchgate.net
Table 1: Potential Oxidative Reactions and Products
| Reaction Type | Reagent(s) | Probable Major Product(s) |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | 4-chlorophenyl 3-methylbutanoate or Isobutyl 4-chlorobenzoate |
| Radical Oxidation | O₂, Initiators | para-Chlorobenzoic acid, Isovaleraldehyde |
Reductive Pathways of the Carbonyl and Aromatic Ring
The reduction of this compound can be selectively targeted at the carbonyl group or, under more forcing conditions, at the aromatic ring.
Carbonyl Group Reduction: The ketone moiety is readily reduced to a secondary alcohol, 1-(4-chlorophenyl)-3-methylbutan-1-ol. This is a common transformation achieved with a variety of reducing agents. The choice of reagent allows for control over chemoselectivity, especially if other reducible functional groups were present in a more complex derivative.
Hydride Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this purpose. For a more reactive option, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether can be used, although it is less selective.
Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂) are effective. Reaction conditions (pressure, temperature) can be adjusted to control the reaction. Under mild conditions, only the ketone is reduced.
Aromatic Ring Reduction: Reduction of the 4-chlorophenyl ring is more challenging and requires more vigorous conditions than carbonyl reduction.
Catalytic Hydrogenation: High pressure and temperature, often with catalysts like rhodium-on-alumina or ruthenium, are typically required to hydrogenate the aromatic ring. This process would yield 1-(4-chlorocyclohexyl)-3-methylbutan-1-one or, if the carbonyl is also reduced, 1-(4-chlorocyclohexyl)-3-methylbutan-1-ol.
Birch Reduction: This dissolving metal reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source) can reduce the aromatic ring to a non-conjugated diene. The electron-withdrawing nature of the chloro and acyl substituents would influence the regiochemistry of the reduction.
Reductive Dechlorination: It is also possible for the carbon-chlorine bond to be cleaved under certain reductive conditions, particularly with catalytic hydrogenation using Pd/C, which can sometimes promote hydrodehalogenation, yielding 1-phenyl-3-methylbutan-1-one.
Nucleophilic and Electrophilic Reactivity Studies
The reactivity of this compound is characterized by the electrophilic nature of its carbonyl carbon and the nucleophilic character of its aromatic ring, which is also subject to the directing effects of its substituents.
Nucleophilic Reactivity: The primary site for nucleophilic attack is the electrophilic carbonyl carbon. This leads to a wide array of addition reactions.
Grignard and Organolithium Reagents: Addition of organometallic reagents (e.g., methylmagnesium bromide or phenyllithium) to the carbonyl group results in the formation of a tertiary alcohol after acidic workup.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene.
Enolate Formation: In the presence of a suitable base (e.g., LDA), a proton can be abstracted from the α-carbon (the carbon adjacent to the carbonyl group), forming an enolate. This nucleophilic enolate can then react with various electrophiles (e.g., alkyl halides) in alkylation reactions.
Electrophilic Reactivity: The 4-chlorophenyl ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are governed by the two existing substituents: the chloro group and the acyl group.
The chloro group is an ortho-, para-director but is deactivating due to its inductive effect.
The acyl group (-C(O)R) is a meta-director and is strongly deactivating.
Since the para position is already occupied by the chloro group, the directing effects are competitive. The strong deactivating and meta-directing nature of the acyl group dominates, directing incoming electrophiles to the positions meta to it (C3 and C5). The chloro group directs to the positions ortho to it (also C3 and C5). Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) will occur at the positions ortho to the chlorine atom and meta to the acyl group.
Advanced Synthetic Applications as a Precursor Compound
This compound and its derivatives serve as valuable building blocks in the synthesis of more complex molecular architectures.
Role in Complex Molecule Synthesis
The compound's structure allows it to be incorporated into larger molecules, particularly heterocyclic systems. For instance, related chlorophenyl ketones are used as intermediates in the synthesis of quinoline (B57606) derivatives. nih.gov A common strategy involves a multi-step sequence where the ketone is first functionalized, for example, through a Mannich reaction to introduce an amino group, and then subjected to cyclization conditions to form the heterocyclic ring. nih.gov
In another example, derivatives of 1-(4-chlorophenyl)-ketones are used to synthesize complex pyrrol-3-one structures. mdpi.com A reported method involves the base-catalyzed intramolecular cyclization of a precursor synthesized from a chlorophenyl-containing compound. mdpi.comresearchgate.net This highlights the role of the chlorophenyl ketone moiety as a foundational element for constructing elaborate heterocyclic frameworks with potential pharmacological relevance.
Table 2: Examples of Complex Synthesis Applications
| Precursor Type | Reaction Type | Resulting Complex Molecule |
| 1-(4-chlorophenyl)-propan-1-one derivative | Mannich Reaction, Cyclization | 4-aryl-8-methoxy-quinoline nih.gov |
| 4-((4-chlorophenyl)amino)-pent-2-yn-1-one derivative | Base-catalyzed Intramolecular Cyclization | 1-(4-chlorophenyl)-dihydro-3H-pyrrol-3-one derivative mdpi.com |
Chiral Synthesis Applications of Related Alpha-Substituted Ketones
While this compound itself is achiral, the introduction of a substituent at the alpha-position (the CH₂ group adjacent to the carbonyl) creates a chiral center. The stereoselective synthesis of such α-substituted ketones is a significant area of research, providing access to enantiomerically pure compounds that are valuable in medicinal chemistry.
Several strategies are employed for this purpose:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the ketone or a precursor to direct the stereochemical outcome of a subsequent reaction, such as enolate alkylation. After the desired stereocenter is set, the auxiliary is removed.
Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of ketones. mdpi.com These catalysts react with the ketone to form a chiral enamine intermediate, which then reacts with an electrophile from a specific face, leading to a product with high enantiomeric excess.
Asymmetric Amination: The asymmetric amination of α,α-dialkyl substituted aldehydes, which are structurally related to α-substituted ketones, can be achieved using chiral amino acid catalysts to produce chiral amino alcohol derivatives. rsc.org This methodology is crucial for synthesizing complex chiral molecules. rsc.orgnih.gov
These methods enable the synthesis of specific stereoisomers of α-substituted ketones, which can then be used as chiral building blocks for the total synthesis of natural products and pharmaceutical agents. mdpi.com
Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl 3 Methylbutan 1 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, no specific DFT studies for 1-(4-Chlorophenyl)-3-methylbutan-1-one have been published. Such a study would provide valuable insights into the molecule's fundamental characteristics.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. For this compound, specific values for HOMO and LUMO energies and the corresponding energy gap are not available in the current body of scientific literature.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is instrumental in predicting how the molecule will interact with other chemical species. A detailed MEP surface map for this compound, which would identify the reactive sites, has not been computationally generated and published.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stability these interactions impart to the system. Specific NBO analyses detailing hyperconjugative interactions and charge delocalization for this compound are absent from the literature.
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that defines atomic properties and chemical bonds based on the topology of the electron density. It can characterize the nature of atomic interactions (e.g., covalent, ionic, hydrogen bonds). There are no published QTAIM studies that have analyzed the bond paths and critical points for this compound.
Molecular Dynamics Simulations (MDS)
Molecular Dynamics Simulations (MDS) are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. Such simulations for this compound, which could elucidate its behavior in different environments, have not been reported in scientific publications.
Analysis of Global Chemical Reactivity Parameters
Global chemical reactivity parameters, such as electronegativity, chemical hardness, and softness, are derived from electronic structure calculations and provide a quantitative measure of a molecule's reactivity. These parameters are valuable for predicting the chemical behavior of a compound. A computational study calculating and analyzing these descriptors for this compound is not currently available.
Investigations into Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO response of a molecule is intimately linked to its electronic structure, particularly the arrangement of electron-donating and electron-accepting groups, and the extent of π-conjugation.
The polarizability and hyperpolarizability are measures of how the electron cloud of a molecule is distorted by an external electric field, and larger values are generally indicative of a stronger NLO response. The presence of the electron-withdrawing chlorine atom on the phenyl ring in this compound, combined with the carbonyl group, could lead to intramolecular charge transfer, a key factor for NLO activity.
A hypothetical computational study on this molecule would likely involve optimizing its geometry and then calculating the NLO parameters. The results would be compared to a known standard, like urea, to gauge its potential as an NLO material. An illustrative table of the kind of data that would be generated is presented below.
| Parameter | Description | Hypothetical Value (a.u.) for this compound | Reference Value (Urea) |
|---|---|---|---|
| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | Data not available | ~1.37 |
| Polarizability (α) | The tendency of the molecular electron cloud to be distorted by an electric field. | Data not available | ~3.7 |
| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response. | Data not available | ~0.37 x 10-30 esu |
Conformational Analysis and Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a molecule like this compound, there are several rotatable bonds that would be of interest in a computational study. These include the bond between the phenyl ring and the carbonyl group, and the bonds within the isobutyl side chain.
The rotation around the bond connecting the chlorophenyl ring and the carbonyl group would determine the orientation of the ring relative to the rest of the molecule. This can have significant implications for the molecule's electronic properties and steric interactions. Similarly, rotations within the isobutyl group would lead to different conformers with varying energies.
A computational conformational analysis would typically involve a systematic search of the potential energy surface of the molecule. This can be achieved by rotating specific dihedral angles and calculating the energy at each step. The resulting energy profile would reveal the most stable (lowest energy) conformations and the energy barriers between them.
While specific conformational studies on this compound are not available in the literature, research on substituted acetophenones has explored similar conformational questions, often in the context of tautomerism. scirp.org For the target molecule, the key factors influencing conformational stability would be steric hindrance between the isobutyl group and the phenyl ring, as well as electronic effects arising from the chloro and carbonyl substituents.
An illustrative table summarizing the type of information a conformational analysis would provide is shown below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Description |
|---|---|---|---|
| Conformer A (Global Minimum) | 0.00 | Data not available | The most stable arrangement of the atoms. |
| Conformer B | Data not available | Data not available | A higher energy conformer. |
| Transition State | Data not available | Data not available | The energy barrier for rotation between conformers. |
Intermolecular Interactions and Solid State Chemistry of 1 4 Chlorophenyl 3 Methylbutan 1 One
Supramolecular Assembly and Crystal Packing
While a definitive crystal structure for 1-(4-Chlorophenyl)-3-methylbutan-1-one is not publicly available, the principles of crystal engineering allow for well-founded postulations regarding its solid-state organization. The crystal packing of organic molecules is driven by the optimization of intermolecular interactions and the efficient filling of space. For aromatic ketones, the packing is often influenced by a combination of dipole-dipole interactions of the carbonyl groups and π-π stacking of the aromatic rings. scirp.org
Weak Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The supramolecular architecture of this compound in the solid state would be stabilized by a network of weak intermolecular interactions. The primary interactions expected are C-H···O hydrogen bonds and halogen bonds involving the chlorine atom.
Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor. In the absence of strong hydrogen bond donors (like O-H or N-H), weaker C-H···O hydrogen bonds are expected to be prominent. researchgate.net The aromatic protons of the chlorophenyl ring and the aliphatic protons of the isobutyl group can all act as potential hydrogen bond donors. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice. mdpi.com
Halogen Bonding: The chlorine atom on the phenyl ring is a potential halogen bond donor. nih.gov Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org In the solid state of this compound, the carbonyl oxygen of a neighboring molecule is a likely halogen bond acceptor, leading to the formation of C-Cl···O interactions. Additionally, the electron-rich π-system of the chlorophenyl ring could also act as a halogen bond acceptor, resulting in C-Cl···π interactions. nih.gov The strength of halogen bonds is comparable to that of conventional hydrogen bonds, making them a significant directional force in crystal engineering. nih.gov
The following table summarizes the potential weak intermolecular interactions in the crystal structure of this compound, with typical geometric parameters derived from analogous structures found in the literature.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | C-H (aromatic/aliphatic) | O (carbonyl) | 2.2 - 2.8 | 120 - 170 |
| Halogen Bond | C-Cl | O (carbonyl) | 2.8 - 3.2 | 150 - 175 |
| Halogen Bond | C-Cl | π (chlorophenyl ring) | 3.0 - 3.5 | 140 - 170 |
Polymorphism and Co-crystallization Studies
To date, no specific studies on the polymorphism or co-crystallization of this compound have been reported in the scientific literature. However, the molecular structure of this compound suggests a propensity for both phenomena.
Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. numberanalytics.com Molecules with conformational flexibility are particularly prone to exhibiting polymorphism, as different molecular conformations can lead to different packing arrangements and intermolecular interactions. nih.govresearchgate.net The rotatable bonds within the isobutyl group and between the carbonyl group and the phenyl ring grant this compound significant conformational freedom. This flexibility increases the likelihood that it could crystallize in different polymorphic forms under varying crystallization conditions (e.g., solvent, temperature, pressure). Each polymorph would possess a unique set of physical properties, such as melting point and solubility.
Co-crystallization: Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a coformer) in a stoichiometric ratio within the same crystal lattice. acs.org The functional groups present in this compound make it a suitable candidate for co-crystal engineering. The carbonyl group can form strong hydrogen bonds with coformers containing hydrogen bond donors (e.g., carboxylic acids, phenols). nih.gov Similarly, the chlorine atom can participate in halogen bonding with coformers that are good halogen bond acceptors (e.g., pyridines, amides). nih.gov The formation of co-crystals could be used to modify the physicochemical properties of this compound in a controlled manner.
Environmental and Green Chemistry Considerations for 1 4 Chlorophenyl 3 Methylbutan 1 One
Sustainable Synthetic Methodologies
The primary route for synthesizing 1-(4-chlorophenyl)-3-methylbutan-1-one is the Friedel-Crafts acylation of chlorobenzene (B131634) with 3-methylbutanoyl chloride (isovaleryl chloride). The traditional version of this reaction presents several environmental and safety challenges, primarily due to the use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) and volatile organic solvents. These conventional methods generate significant corrosive and hazardous waste streams, making the development of greener alternatives a key research focus. researchgate.net
Sustainable methodologies for the synthesis of aromatic ketones, including this compound, concentrate on replacing hazardous catalysts and solvents with more benign and reusable alternatives.
Key Sustainable Approaches:
Heterogeneous and Reusable Catalysts: To circumvent the problems associated with AlCl₃, various solid acid catalysts have been explored. These catalysts are typically easier to separate from the reaction mixture, can often be regenerated and reused, and are less corrosive. Examples of such catalysts that have proven effective for Friedel-Crafts acylation include:
Zinc Oxide (ZnO): This inexpensive and low-toxicity metal oxide can catalyze the acylation of unactivated aromatic compounds like chlorobenzene under solvent-free conditions at room temperature. researchgate.net The ZnO powder can be recovered and reused multiple times with minimal loss of activity. researchgate.net
Bismuth Triflate (Bi(OTf)₃): As a water-tolerant Lewis acid, bismuth triflate is an efficient and recyclable catalyst for acylation reactions. ruc.dk Its effectiveness can be significantly enhanced by microwave irradiation, which can dramatically reduce reaction times and improve yields, often without the need for a solvent. ruc.dk
Clay-Based Catalysts: Modified clays, such as Envirocat EPZG (a montmorillonite K10 clay-based catalyst), offer an eco-friendly, selective, and reusable option for acylation, providing a safer and more cost-effective approach for industrial production. acs.org
Alternative Reaction Media and Conditions:
Solvent-Free Reactions: Conducting the reaction without a solvent (neat) simplifies workup procedures, reduces waste, and lowers costs associated with solvent purchase and disposal. Microwave-assisted solvent-free reactions have been shown to be particularly effective, increasing yields and shortening reaction times. ruc.dk
Metal- and Halogen-Free Acylation: Methodologies have been developed that avoid both metal-based catalysts and halogenated acylating agents. One such approach uses methanesulfonic anhydride to promote the acylation reaction with carboxylic acids, producing minimal waste that is free of metallic or halogenated components. acs.orgacs.org
Degradation Pathways and By-product Formation
Understanding how a chemical compound behaves in the environment and what by-products are generated during its synthesis is crucial for a complete environmental assessment.
Degradation Pathways
Specific experimental studies on the environmental degradation of this compound are limited. However, its degradation pathways can be inferred from studies on structurally similar compounds like other chlorinated aromatic ketones and chlorophenols. nih.govnih.gov
Biodegradation: The microbial degradation of chlorinated aromatic compounds is a known environmental process. eurochlor.org For instance, a study on the microbial degradation of 4-chloroacetophenone, a similar aromatic ketone, showed a pathway involving an initial oxidation step analogous to a Baeyer-Villiger oxidation to form 4-chlorophenyl acetate. This intermediate is then hydrolyzed to 4-chlorophenol, which is further broken down to 4-chlorocatechol before the aromatic ring is cleaved. nih.gov A similar pathway can be postulated for this compound, where the initial enzymatic oxidation would form 4-chlorophenyl 3-methylbutanoate, followed by hydrolysis to 4-chlorophenol. The persistence and potential toxicity of these chlorinated intermediates, such as 4-chlorophenol, are of environmental concern. nih.govnih.gov
Photodegradation: Aromatic ketones are known to absorb UV radiation and can undergo photochemical reactions in the environment. nih.govrsc.org Potential photodegradation pathways include:
Photoreduction: In the presence of a hydrogen donor, the ketone group can be reduced, leading to the formation of the corresponding alcohol, 1-(4-chlorophenyl)-3-methylbutan-1-ol, or pinacol coupling products (diols). rsc.org
Norrish-Type Reactions: Photodegradation can occur via cleavage of the bond adjacent to the carbonyl group (a Norrish Type I reaction), leading to the formation of various radical species that can further react to form a range of smaller molecules. nih.govchemrxiv.org
Photosensitization: The compound could act as a photosensitizer, absorbing light and transferring the energy to other molecules, potentially generating reactive oxygen species or other radicals in aquatic environments. copernicus.org
By-product Formation in Synthesis
The primary source of by-products in the synthesis of this compound is the Friedel-Crafts acylation reaction itself.
Isomeric By-products: The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group in electrophilic aromatic substitution. vedantu.com While the para-substituted product, this compound, is the major product due to less steric hindrance, isomeric by-products are also formed. vedantu.comrsc.org The main by-products are the ortho- and meta-isomers:
1-(2-Chlorophenyl)-3-methylbutan-1-one (ortho-isomer)
1-(3-Chlorophenyl)-3-methylbutan-1-one (meta-isomer) The benzoylation of chlorobenzene typically yields a product mixture containing 84–97% of the para-isomer, 3–12% of the ortho-isomer, and a smaller amount of the meta-isomer (0.1–4%). rsc.org These isomers have similar physical properties, which can make purification of the desired para-product challenging and can contribute to process waste.
Other By-products: Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue because the acyl group deactivates the aromatic ring to further substitution. libretexts.org However, side reactions involving the catalyst or impurities in the starting materials can lead to other minor by-products.
Atom Economy and Process Efficiency in Production
Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. Atom economy and process mass intensity (PMI) are two key metrics used to evaluate the efficiency of production.
Atom Economy
Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org For the Friedel-Crafts acylation synthesis of this compound from chlorobenzene and 3-methylbutanoyl chloride, the reaction is:
C₆H₅Cl + C₅H₉ClO → C₁₁H₁₃ClO + HCl
The atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Using the molecular weights of the compounds involved:
this compound: 196.67 g/mol
Chlorobenzene: 112.56 g/mol
3-Methylbutanoyl chloride: 120.58 g/mol
% Atom Economy = (196.67 / (112.56 + 120.58)) x 100 = (196.67 / 233.14) x 100 ≈ 84.4%
This calculation shows that, even with a 100% chemical yield, a maximum of 84.4% of the mass of the reactants can be converted into the desired product. The remaining 15.6% is converted into the by-product, hydrogen chloride (HCl). While HCl can be neutralized or potentially captured and used, it is often considered waste in this context.
Interactive Data Table: Atom Economy Calculation
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Chlorobenzene | C₆H₅Cl | 112.56 | Reactant |
| 3-Methylbutanoyl chloride | C₅H₉ClO | 120.58 | Reactant |
| This compound | C₁₁H₁₃ClO | 196.67 | Product |
| Hydrogen chloride | HCl | 36.47 | By-product |
| Total Reactant Mass | 233.14 | ||
| Atom Economy (%) | 84.4 |
Process Efficiency
PMI = Total Mass Input (kg) / Mass of Product (kg)
A lower PMI value indicates a greener, more efficient process with less waste generation. acsgcipr.org There is no specific published PMI value for the production of this compound. However, the factors influencing its PMI can be analyzed:
Traditional Friedel-Crafts Acylation: This process would have a very high PMI. The use of stoichiometric amounts of AlCl₃, which cannot be easily recycled and requires extensive aqueous workup (quenching), contributes significantly to the mass input. Furthermore, the use of large volumes of organic solvents for the reaction and subsequent extraction and purification steps dramatically increases the total mass input, leading to high PMI values, often in the range of 50-100 or higher for fine chemical production.
Sustainable Methodologies: The green chemistry approaches discussed in section 6.1 would lead to a substantial reduction in PMI.
Using catalytic amounts of ZnO or Bi(OTf)₃ instead of stoichiometric AlCl₃ drastically reduces reagent mass. researchgate.netruc.dk
Solvent-free reactions eliminate the largest contributor to mass in many chemical processes. ruc.dk
By adopting these greener synthetic routes, the process efficiency for producing this compound can be significantly improved, aligning with the principles of sustainable manufacturing.
Interactive Data Table: Comparison of Factors Affecting PMI
| Process Factor | Traditional Friedel-Crafts | Green/Sustainable Methods | Impact on PMI |
| Catalyst | Stoichiometric (e.g., AlCl₃) | Catalytic, Recyclable (e.g., ZnO) | Significant Reduction |
| Solvent | Large Volumes (e.g., CS₂, DCE) | Solvent-free or Green Solvents | Major Reduction |
| Workup | Aqueous Quench, Extraction | Simple Filtration, Distillation | Significant Reduction |
| Waste Generated | High (Metal salts, solvent waste) | Low (Mainly HCl, recyclable catalyst) | Major Reduction |
| Overall PMI | High | Low | Improved Efficiency |
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
This article has provided a focused examination of the chemical compound 1-(4-Chlorophenyl)-3-methylbutan-1-one, a member of the aryl ketone family. Key data points for this compound are summarized in the table below. The presence of a carbonyl group and a halogenated aromatic ring are defining features that are known to influence the reactivity and potential applications of such molecules. While specific research on this particular ketone is not extensively documented in publicly available literature, its structural motifs are common in organic chemistry, allowing for a number of informed extrapolations regarding its chemical behavior and potential utility. The compound serves as an intermediate in various chemical syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClO | PubChem nih.gov |
| Molecular Weight | 196.67 g/mol | PubChem nih.gov |
| CAS Number | 71573-93-8 | ChemicalBook chemicalbook.com, PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| Kovats Retention Index (Standard non-polar) | 1660 | PubChem nih.gov |
This table is interactive. Users can sort and filter the data.
Identification of Knowledge Gaps
A thorough review of the existing scientific literature reveals significant knowledge gaps pertaining to this compound. There is a notable absence of dedicated studies on its synthesis, detailed spectroscopic characterization, and reactivity. Much of the available information is limited to database entries and supplier catalogs, which provide basic physicochemical properties but lack in-depth experimental data. nih.govchemicalbook.com Furthermore, the potential applications of this compound, beyond its role as a synthetic intermediate, remain largely unexplored. This lack of focused research presents a clear opportunity for further scientific investigation to fully elucidate the chemical and physical properties of this compound.
Prospective Research Avenues for this compound
Future research could explore novel synthetic transformations of this compound. Given its structure as an aryl ketone, a variety of established and emerging synthetic methodologies could be applied. For instance, the reduction of the ketone functionality could yield the corresponding alcohol, 1-(4-chlorophenyl)-3-methylbutan-1-ol, a potentially valuable chiral building block. youtube.com Additionally, α-functionalization reactions, such as α-arylation, could be investigated to introduce further complexity and functionality to the molecule. researchgate.net The development of efficient and stereoselective transformations would be of particular interest, potentially leading to the synthesis of novel chiral ligands or biologically active compounds. The exploration of metal-free catalytic systems for these transformations would also represent a significant advancement in sustainable chemistry.
A comprehensive spectroscopic characterization of this compound is currently lacking in the scientific literature. While basic spectral data may exist in proprietary databases, a detailed analysis using advanced techniques would be highly beneficial. This could include two-dimensional nuclear magnetic resonance (2D-NMR) techniques such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals. researchgate.net Furthermore, techniques like X-ray crystallography could provide definitive information on its solid-state structure and intermolecular interactions. nih.gov A detailed vibrational analysis using Fourier-transform infrared (FT-IR) and Raman spectroscopy, supported by computational calculations, would provide insights into the molecule's conformational properties. The photophysical properties of the compound could also be investigated using UV-Vis and fluorescence spectroscopy, as similar chlorophenyl ketones have shown interesting optical properties. mdpi.comresearchgate.net
Computational chemistry offers a powerful tool to predict and understand the reactivity of this compound. rsc.orgacademie-sciences.fr Density Functional Theory (DFT) calculations could be employed to model its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its behavior in chemical reactions. acs.org Such studies could elucidate the preferred sites for nucleophilic and electrophilic attack, providing a theoretical framework for designing new reactions. researchgate.net Furthermore, computational modeling could be used to investigate reaction mechanisms involving this ketone, helping to rationalize experimental observations and guide the development of more efficient synthetic protocols. acs.org The simulation of its spectroscopic properties would also aid in the interpretation of experimental data.
The unique combination of a chlorophenyl group and a ketone functionality suggests that this compound could be a precursor for new materials with interesting properties. Aryl ketones are known to be versatile building blocks in the synthesis of polymers, pharmaceuticals, and agrochemicals. numberanalytics.com The presence of the chlorine atom could impart specific properties, such as flame retardancy or altered electronic characteristics. For instance, derivatives of this compound could be explored as monomers for the synthesis of novel polymers with enhanced thermal stability or specific optical properties. Its potential as a precursor in the synthesis of liquid crystals or as a component in photofunctional materials could also be investigated, given that related chlorophenyl ketones have been studied for such applications. colab.ws
Q & A
Q. What are the recommended methods for synthesizing 1-(4-Chlorophenyl)-3-methylbutan-1-one with high purity?
A common approach involves Friedel-Crafts acylation using 4-chlorobenzene derivatives and 3-methylbutanoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key considerations include optimizing reaction stoichiometry, temperature control (0–5°C to minimize side reactions), and post-reaction quenching to prevent over-acylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can achieve >95% purity. Monitor byproducts (e.g., cyclobutane-containing impurities) using HPLC with UV detection at 254 nm .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Combine spectroscopic and crystallographic methods:
- NMR : Look for a singlet at δ 2.1–2.3 ppm (methyl group adjacent to carbonyl) and aromatic protons at δ 7.4–7.6 ppm (para-substituted chlorophenyl).
- IR : A strong carbonyl stretch at ~1700 cm⁻¹ confirms the ketone.
- X-ray crystallography : Resolve crystal packing using SHELX programs (SHELXL for refinement, SHELXS for structure solution) to confirm bond lengths and angles. Data-to-parameter ratios >15:1 ensure reliability .
Q. What are the critical safety considerations when handling this compound?
The compound is classified as a Category 4 oral toxin and a skin sensitizer. Use fume hoods, nitrile gloves, and lab coats. Waste must be segregated into halogenated organic containers and processed by certified waste management services to avoid environmental contamination. Emergency protocols should include immediate skin decontamination with soap/water and medical consultation for ingestion .
Q. Which chromatographic techniques are most effective for purifying this compound?
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates polar impurities. Validate efficiency using spike recovery tests with known standards (e.g., 95% recovery at 1 mg/mL). For non-polar byproducts, silica gel flash chromatography (hexane:ethyl acetate 4:1) achieves baseline separation. Calibration curves (e.g., UV absorbance vs. concentration) ensure quantification accuracy .
Advanced Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected NMR splitting vs. symmetric crystal structures) may arise from dynamic effects (e.g., rotational isomerism in solution). Use variable-temperature NMR to probe conformational changes. Cross-validate with DFT calculations (B3LYP/6-31G*) to model equilibrium geometries. For crystallographic anomalies, re-examine data collection (e.g., twinning, disorder) using SHELXL’s TWIN and PART commands .
Q. What strategies minimize cyclobutane-containing byproducts during synthesis?
Cyclobutane impurities form via unintended [2+2] cycloaddition under high-temperature or prolonged reaction conditions. Mitigate by:
- Reducing reaction time (<2 hours).
- Using low-boiling solvents (e.g., dichloromethane) to enable rapid cooling.
- Introducing steric hindrance (e.g., bulkier acylating agents).
Monitor reaction progress in real-time via inline FTIR to detect early byproduct formation .
Q. How do hydrogen-bonding patterns influence crystallization behavior?
The chlorophenyl group’s electron-withdrawing nature reduces hydrogen-bond donor capacity, favoring weak C–H···O interactions over classical O–H···O bonds. Graph set analysis (Etter’s formalism) reveals typical motifs like R₂²(8) chains. Exploit this in polymorph screening by using co-crystallizing agents with strong H-bond acceptors (e.g., pyridine derivatives) to stabilize metastable forms .
Q. Can computational chemistry predict reactivity under varying conditions?
Yes. Molecular dynamics simulations (AMBER force field) model thermal stability, while DFT (M06-2X/def2-TZVP) predicts reaction pathways (e.g., ketone reduction or nucleophilic attack). For photodegradation studies, TD-DFT calculates excited-state behavior. Validate predictions with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS analysis .
Q. How does the chlorophenyl group impact co-crystal formation in supramolecular chemistry?
The para-chloro substituent enhances π-stacking and halogen-bonding interactions, enabling co-crystals with π-acidic partners (e.g., 1,4-diazabicyclo[2.2.2]octane). Design experiments by mapping electrostatic potential surfaces (MEPs) to identify complementary binding sites. Single-crystal XRD (Cu-Kα radiation) confirms packing motifs .
Methodological Tables
Q. Table 1. Key Spectroscopic Markers
| Technique | Diagnostic Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 2.1–2.3 (s, 3H) | 3-methyl group |
| ¹³C NMR | δ 208.5 | Carbonyl carbon |
| IR | 1700 cm⁻¹ | C=O stretch |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
